D-Fructose-d2-1
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Overview
Description
D-Fructose itself is a naturally occurring monosaccharide found in many plants and is a key component of sucrose and high-fructose corn syrup . The deuterium labeling in D-Fructose-d2-1 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-d2-1 involves the incorporation of deuterium into the D-Fructose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is the catalytic hydrogenation of D-Fructose using deuterium gas (D2) in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and pressures to ensure efficient incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium-enriched water (D2O) as a source of deuterium. The D-Fructose is dissolved in D2O and subjected to catalytic hydrogenation. The resulting product is then purified through crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: D-Fructose-d2-1 undergoes various chemical reactions similar to those of non-deuterated D-Fructose. These include:
Isomerization: this compound can be isomerized to D-glucose or D-mannose under basic conditions or using specific enzymes.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Isomerization: Aqueous sodium hydroxide, glucose isomerase enzyme.
Major Products Formed:
Oxidation: D-gluconic acid, D-glucaric acid.
Reduction: D-sorbitol, D-mannitol.
Isomerization: D-glucose, D-mannose.
Scientific Research Applications
D-Fructose-d2-1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-Fructose-d2-1 is similar to that of non-deuterated D-Fructose. It is metabolized in the liver where it is phosphorylated by fructokinase to form fructose-1-phosphate. This intermediate is then cleaved by aldolase B to produce dihydroxyacetone phosphate and glyceraldehyde, which enter glycolysis and gluconeogenesis pathways . The presence of deuterium can affect the rate of these reactions due to the kinetic isotope effect, providing valuable insights into the metabolic processes .
Comparison with Similar Compounds
D-Glucose-d2-1: Another deuterated sugar used in metabolic studies.
D-Galactose-d2-1: Deuterated form of D-Galactose, used in similar research applications.
D-Fructose-6,6-d2: A different deuterated form of D-Fructose with deuterium atoms at different positions.
Uniqueness of D-Fructose-d2-1: this compound is unique due to its specific deuterium labeling, which allows for precise tracking and analysis in metabolic studies. Its use in NMR spectroscopy provides detailed information on molecular interactions and dynamics .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(3S,4R,5R)-4,5-dideuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3D,5D |
InChI Key |
BJHIKXHVCXFQLS-RFWYIVNSSA-N |
Isomeric SMILES |
[2H][C@@](CO)([C@]([2H])([C@@H](C(=O)CO)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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